2,4,5-Trifluorobenzylisocyanate 2,4,5-Trifluorobenzylisocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462977
InChI: InChI=1S/C8H4F3NO/c9-6-2-8(11)7(10)1-5(6)3-12-4-13/h1-2H,3H2
SMILES:
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol

2,4,5-Trifluorobenzylisocyanate

CAS No.:

Cat. No.: VC20462977

Molecular Formula: C8H4F3NO

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trifluorobenzylisocyanate -

Specification

Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
IUPAC Name 1,2,4-trifluoro-5-(isocyanatomethyl)benzene
Standard InChI InChI=1S/C8H4F3NO/c9-6-2-8(11)7(10)1-5(6)3-12-4-13/h1-2H,3H2
Standard InChI Key KJSYORNIGFOSLN-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)F)F)CN=C=O

Introduction

Overview of 2,4,5-Trifluorobenzylisocyanate

2,4,5-Trifluorobenzylisocyanate is an organic compound classified as a fluorinated isocyanate derivative. Its molecular structure consists of a benzyl ring substituted with three fluorine atoms at the 2nd, 4th, and 5th positions, along with an isocyanate functional group (-N=C=O) attached to the benzyl carbon. Fluorinated compounds like this are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

PropertyValue
Chemical FormulaC8H4F3NO
Molecular Weight~187.12 g/mol
Functional GroupsIsocyanate (-N=C=O), Fluorine
AppearanceLikely a colorless liquid or solid
CAS NumberNot explicitly available

Synthesis of 2,4,5-Trifluorobenzylisocyanate

The synthesis of 2,4,5-Trifluorobenzylisocyanate typically involves the reaction of 2,4,5-trifluorobenzylamine with phosgene or its derivatives (e.g., triphosgene) under controlled conditions. This reaction replaces the amine group (-NH2) with the isocyanate group (-N=C=O). The process requires strict temperature control and an inert atmosphere to prevent side reactions.

Applications and Uses

The compound's unique structure makes it valuable in several fields:

  • Pharmaceuticals: The trifluoromethyl groups enhance metabolic stability and bioavailability in drug design.

  • Agrochemicals: Fluorinated isocyanates are precursors for herbicides and pesticides.

  • Materials Science: Used in synthesizing polymers with enhanced thermal and chemical resistance.

Safety and Handling

Isocyanates are known for their potential health hazards:

  • Toxicity: Can cause respiratory irritation and sensitization upon inhalation.

  • Precautions: Handle under a fume hood with appropriate personal protective equipment (PPE), including gloves and goggles.

Research Findings on Related Compounds

Fluorinated isocyanates like 2,4,5-Trifluorobenzylisocyanate have been studied for their antimicrobial activity and as intermediates in synthesizing biologically active molecules. For example:

  • Similar compounds have shown moderate antibacterial properties against strains like Escherichia coli and Bacillus cereus .

  • Their incorporation into agrochemical formulations has proven effective in pest control .

Comparison with Related Compounds

CompoundMolecular FormulaApplications
2,4,5-TrifluorobenzonitrileC7H2F3NCOF materials, medicinal chemistry
2,4-DifluorobenzylisocyanateC8H5F2NOPharmaceutical precursor
Non-fluorinated BenzylisocyanateC8H7NOGeneral organic synthesis

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